Glycine, N-[N-(N-L-a-aspartyl-L-tyrosyl)-L-methionyl]-, hydrogen sulfate(ester)
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Overview
Description
Cholecystokinin Octapeptide (1-4) (sulfated) is a peptide hormone originally isolated from porcine intestinal mucosa. It is a linear peptide consisting of 33 amino acids, with a sulfated tyrosine residue essential for its biological activity . This compound is found in mammals, particularly in the digestive tract and central nervous system, where it plays a crucial role in stimulating pancreatic exocrine secretion, gallbladder contraction, and intestinal motility .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cholecystokinin Octapeptide (1-4) (sulfated) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The sulfation of the tyrosine residue is achieved using sulfur trioxide-pyridine complex in dimethylformamide (DMF) as the solvent .
Industrial Production Methods: Industrial production of Cholecystokinin Octapeptide (1-4) (sulfated) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions: Cholecystokinin Octapeptide (1-4) (sulfated) undergoes various chemical reactions, including:
Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: The sulfated tyrosine residue can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Methionine sulfoxide.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with substituted tyrosine residues.
Scientific Research Applications
Cholecystokinin Octapeptide (1-4) (sulfated) has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in gastrointestinal motility and pancreatic secretion.
Industry: Utilized in the development of peptide-based drugs and as a standard in analytical techniques.
Mechanism of Action
Cholecystokinin Octapeptide (1-4) (sulfated) exerts its effects by binding to cholecystokinin receptors (CCK1 and CCK2) on target cells. This binding activates G-protein coupled receptor (GPCR) pathways, leading to the release of intracellular calcium and subsequent activation of downstream signaling cascades. These pathways result in the contraction of smooth muscle cells, stimulation of enzyme secretion, and modulation of neuronal activity .
Comparison with Similar Compounds
Cholecystokinin Octapeptide (1-4) (desulfated): Lacks the sulfated tyrosine residue, resulting in reduced biological activity.
Gastrin: Another gastrointestinal hormone with similar functions but different receptor specificity.
Secretin: A peptide hormone involved in regulating water homeostasis and enzyme secretion in the pancreas.
Uniqueness: Cholecystokinin Octapeptide (1-4) (sulfated) is unique due to its sulfated tyrosine residue, which is crucial for its high affinity binding to CCK receptors and its potent biological activity. This modification distinguishes it from other similar peptides and enhances its physiological effects.
Properties
IUPAC Name |
3-amino-4-[[1-[[1-(carboxymethylamino)-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O11S2/c1-36-7-6-14(19(30)22-10-17(27)28)23-20(31)15(24-18(29)13(21)9-16(25)26)8-11-2-4-12(5-3-11)35-37(32,33)34/h2-5,13-15H,6-10,21H2,1H3,(H,22,30)(H,23,31)(H,24,29)(H,25,26)(H,27,28)(H,32,33,34) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNVQUAQEBTIEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)OS(=O)(=O)O)NC(=O)C(CC(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O11S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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